Lack of 5-Lipoxygenase Inhibitory Activity: A Clear Functional Distinction from Related Thiazoles
2-Chloro-4-(thiazol-5-yl)phenol was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 µM and was reported to show no significant activity (NS) [1]. This negative result stands in stark contrast to multiple structurally related thiazole derivatives described in the patent literature as exhibiting 5-lipoxygenase inhibitory activity, including compounds with IC₅₀ values below 1 µM [2]. For example, certain 4-hydroxythiazole inhibitors are documented with 5-LO IC₅₀ values of less than 1 µM in vitro [2].
| Evidence Dimension | Inhibition of 5-Lipoxygenase (5-LO) at 100 µM |
|---|---|
| Target Compound Data | No significant activity (NS) |
| Comparator Or Baseline | Structurally related 4-hydroxythiazoles: IC₅₀ < 1 µM [2] |
| Quantified Difference | >100-fold difference in potency (qualitative; target compound inactive at 100 µM vs. comparators active at <1 µM) |
| Conditions | Rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase enzyme assay; source: ChEMBL CHEMBL620010 |
Why This Matters
For researchers screening for 5-LO inhibitory activity, this compound serves as a negative control or a scaffold that does not confer activity, informing SAR studies and preventing false assumptions about class-wide potency.
- [1] ChEMBL Database. CHEMBL620010: Compound evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 µM; NS = no significant activity. European Bioinformatics Institute. View Source
- [2] Kerdesky FAJ, et al. 4-Hydroxythiazole inhibitors of 5-lipoxygenase. J Med Chem. 1991;34(7):2158-2165. View Source
